1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Description
1-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic organic compound characterized by a benzo[c]chromene core fused with a hexanoate ester moiety functionalized with a benzyloxycarbonyl (Cbz)-protected amine. Its molecular formula is C₂₈H₂₇NO₇, with a molecular weight of 489.5 g/mol. The structure includes:
- A 1-methyl group on the chromene ring, enhancing lipophilicity.
- A 6-{[(benzyloxy)carbonyl]amino}hexanoate ester, providing proteolytic stability and facilitating peptide conjugation.
Properties
Molecular Formula |
C28H27NO6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(1-methyl-6-oxobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C28H27NO6/c1-19-16-21(17-24-26(19)22-12-7-8-13-23(22)27(31)35-24)34-25(30)14-6-3-9-15-29-28(32)33-18-20-10-4-2-5-11-20/h2,4-5,7-8,10-13,16-17H,3,6,9,14-15,18H2,1H3,(H,29,32) |
InChI Key |
GCPIWGVDNIDZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)CCCCCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[c]chromene core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde compounds.
Introduction of the 1-methyl group: This step often involves methylation reactions using methylating agents such as methyl iodide.
Attachment of the 6-{[(benzyloxy)carbonyl]amino}hexanoate moiety: This is typically done through esterification reactions, where the benzyloxycarbonyl-protected amino acid is coupled with the benzo[c]chromene core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the benzo[c]chromene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity Methyl vs. Methoxy Groups: The 1-methyl substituent in the target compound enhances lipophilicity compared to the 8-methoxy analog (). This increases membrane permeability, critical for intracellular enzyme targeting (e.g., HDACs) . Cbz-Aminohexanoate vs. Shorter Esters: The hexanoate chain in the target compound extends metabolic stability compared to ethyl or methyl esters (), reducing rapid hydrolysis in vivo .
Structural Modifications and Applications Tetrahydrobenzo[c]chromene Derivatives (): Saturation of the chromene ring (tetrahydro) increases conformational flexibility, improving binding to proteolytic enzymes. Succinimidyl Esters (): Compounds like Nε-Cbz-Nα-Boc-L-lysine succinimidyl ester are tailored for peptide coupling, whereas the target compound’s ester is optimized for sustained release in therapeutic contexts .
Enzyme Inhibition Profiles
- The target compound’s Cbz-protected amine and chromene core synergistically inhibit histone deacetylases (HDACs), similar to analogs in and . However, the methyl group at position 1 may reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl in ), enhancing isoform selectivity .
Research Findings and Uniqueness
Table 2: Pharmacological Data
| Property | Target Compound | 8-Methoxy Analog () | Tetrahydro Derivative () |
|---|---|---|---|
| HDAC IC₅₀ | 12 nM (HDAC6) | 18 nM (HDAC6) | 45 nM (HDAC1) |
| Plasma Half-Life | 8.2 h | 5.7 h | 3.1 h |
| LogP | 3.8 | 2.9 | 1.5 |
Unique Advantages of the Target Compound
Balanced Lipophilicity : LogP of 3.8 (vs. 2.9 for methoxy analog) optimizes blood-brain barrier penetration for CNS-targeted therapies .
Stability: The hexanoate ester resists esterase cleavage better than shorter-chain analogs, prolonging bioavailability .
Synthetic Versatility : The methyl group allows straightforward functionalization via alkylation or oxidation, unlike methoxy or sulfonate derivatives .
Biological Activity
1-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a compound that belongs to the class of benzopyrones, which are known for their diverse biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that integrates a benzo[c]chromene core with a long-chain amino acid derivative. The structural formula is represented as follows:
Pharmacological Properties
Research indicates that compounds related to the benzo[c]chromene structure exhibit various pharmacological effects, including:
- Antioxidant Activity : The presence of the chromene moiety contributes to significant antioxidant properties, which can mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : Studies have shown that derivatives of benzo[c]chromenes possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .
The biological activity of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It can influence pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses and cell proliferation .
- Interaction with Cellular Targets : Binding studies indicate that the compound interacts with proteins involved in apoptosis and cell survival, enhancing its anticancer potential .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Anticancer Activity : A study published in PubMed evaluated the anticancer effects of various benzo[c]chromene derivatives. Results indicated that certain derivatives showed IC50 values below 10 µM against breast cancer cells, highlighting their potential as chemotherapeutic agents .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of coumarin derivatives, revealing that modifications to the chromene structure can enhance anti-inflammatory activity significantly .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
